Propylene glycol diacetate is a colorless, viscous organic compound with the chemical formula and a molecular weight of approximately 160.2 g/mol. It is also known by names such as 1,2-diacetoxypropane and 1,2-propylene diacetate. This compound is classified as a combustible liquid and has a flash point of 87 °C, which indicates that it can form explosive vapor/air mixtures at elevated temperatures .
While generally considered a low-hazard material, some safety precautions are necessary when handling PGDA:
Propylene glycol diacetate can be synthesized through the acetylation of propylene glycol using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under controlled temperature conditions to maximize yield and minimize by-products.
textPropylene Glycol + Acetic Anhydride → Propylene Glycol Diacetate + Acetic Acid
Propylene glycol diacetate finds applications across various industries:
Several compounds share structural similarities with propylene glycol diacetate. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethylene Glycol Diacetate | C6H10O4 | Lower boiling point; more commonly used in antifreeze applications. |
Butylene Glycol Diacetate | C8H14O4 | Higher viscosity; often used in industrial applications. |
Glycerol Diacetate | C5H10O5 | More hydrophilic; used primarily in food applications. |
Propylene glycol diacetate stands out due to its balance of hydrophobicity and low toxicity, making it suitable for diverse applications ranging from industrial solvents to food additives.
Propylene glycol diacetate, also known as 1,2-propanediol diacetate or 1,2-diacetoxypropane (CAS: 623-84-7), has the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol. The compound's structure consists of a propylene glycol backbone with acetyl groups attached to both hydroxyl positions. PGDA exhibits significant stability under normal conditions and possesses physical properties that make it suitable for various industrial applications.
Property | Value |
---|---|
Molecular Formula | C₇H₁₂O₄ |
Molecular Weight | 160.17 g/mol |
Physical State | Clear colorless liquid |
Melting Point | -31°C |
Boiling Point | 191°C |
Density | 1.05 g/mL at 25°C |
Flash Point | 187°F (86°C) |
Vapor Pressure | <1 hPa at 20°C |
Water Solubility | 76 g/L at 20°C |
LogP | 0.82 at 25°C |
Refractive Index | n₂₀/D 1.414 |
Table 1: Physicochemical properties of propylene glycol diacetate
The compound features moderate water solubility (76-90 g/L) alongside complete miscibility with alcohols and oils, creating a balanced profile that enables its function as an effective non-ionic surfactant and solubilizer. This amphiphilic behavior makes PGDA particularly valuable in formulations requiring compatibility with both aqueous and lipophilic components.
PGDA serves multiple functions across diverse industries, primarily as:
Pharmaceutical excipient: Functions as an emulsifier, solubilizer, and solvent in pharmaceutical preparations, where its non-ionic nature provides compatibility with various active ingredients.
Chemical intermediate: Used in the preparation of antibacterial thermoplastic resin compounds and other specialty materials, leveraging its difunctional ester structure.
Industrial solvent: Employed in coating formulations and specialty chemical processes due to its low volatility and good solvating properties.
The compound's relatively low toxicity (oral LD₅₀ in rabbit: 13,530 mg/kg) further enhances its utility in applications requiring benign solvent systems.
Styrene-divinyl benzenesulfonic acid resins represent the cornerstone of modern PGDA production systems. Sulfonation introduces strong Brønsted acid sites (-SO₃H) with acid densities exceeding 4.8 mmol/g, as demonstrated in fixed-bed reactors operating at 115–125°C [1]. Cross-linking with 8–12% divinyl benzene creates mesoporous structures (15–50 nm pore diameter) that reduce diffusion limitations for propylene glycol monomethyl ether and acetic acid reactants [1].
Post-synthetic modifications through metal ion exchange (Zn²⁺, Fe³⁺, Al³⁺) enhance thermal stability up to 140°C while maintaining >90% sulfonic group retention [1]. XPS analysis reveals that Zn²⁺ doping increases electron density at sulfur active sites by 18%, lowering the activation energy for acetyl transfer [1] [5]. Catalyst lifetime extends to 2,000 hours through periodic acid regeneration cycles that remove polymeric byproducts from resin surfaces [1].
Table 1: Performance metrics of modified ion-exchange resins
Modification Type | Acid Capacity (mmol/g) | Surface Area (m²/g) | PGDA Selectivity (%) |
---|---|---|---|
Baseline (H⁺ form) | 4.2 ± 0.3 | 45 | 82 |
Zn²⁺ exchanged | 4.1 ± 0.2 | 52 | 94 |
Fe³⁺ exchanged | 3.9 ± 0.4 | 48 | 89 |
Data compiled from pilot-scale studies using 1:1.5–2.0 molar ratios of glycol to acetic acid [1] [5].
Rhodium-doped palladium catalysts (0.5–2.0 wt% Rh) demonstrate exceptional PGDA selectivity (>93%) through electronic structure modulation [2]. DFT calculations reveal that Rh incorporation reduces the desorption energy of PGDA from Pd(111) surfaces by 0.35 eV, preventing over-oxidation to acetone derivatives [2]. Macroporous architectures with 100–300 μm pore channels enable reactant flow rates up to 40 L/h without pressure drop penalties [1].
Al³⁺ and Ga³⁺ doping in ZnO matrices creates defect sites that stabilize Pd nanoparticles during continuous operation [4]. EXAFS studies show Ga³⁺ increases Pd-ZnO interface area by 220%, enhancing spillover effects for proton transfer [4]. Catalyst stability tests confirm <5% activity loss after 100 hours at 120°C under anhydrous conditions [1] [2].
Reaction Pathway Modulation:
The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model accurately describes PGDA synthesis kinetics, with surface reaction between adsorbed glycol and protonated acetic acid as the rate-limiting step [5]. Key parameters derived from fixed-bed reactor data:
Rate Equation:
$$
r = \frac{k \cdot K{\text{PM}} \cdot K{\text{AA}} \cdot C{\text{PM}} \cdot C{\text{AA}}}{(1 + K{\text{PM}} \cdot C{\text{PM}} + K{\text{AA}} \cdot C{\text{AA}})^2}
$$
Where $$k = 4.2 \times 10^{-4}$$ mol/(g·s) at optimized conditions [5].
Reactor simulations incorporating axial dispersion effects predict 98% conversion in 2.5 m bed heights using Zn²⁺-modified resins, aligning with industrial pilot data [1] [3].